
5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole-2,3-dione and has been synthesized through a number of methods.
Wirkmechanismus
The mechanism of action of 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes that are involved in cancer cell proliferation. Additionally, this compound can induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) can induce apoptosis in cancer cells without affecting normal cells. This compound has also been shown to inhibit the proliferation of cancer cells and induce oxidative stress in these cells. Additionally, this compound has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage of this compound.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone). One of the most promising directions is the development of this compound as a potential anti-cancer drug. Further studies are needed to determine the safe dosage and potential side effects of this compound. Additionally, studies can be conducted to determine the potential application of this compound in other fields such as anti-inflammatory and anti-oxidant therapy. Further research is also needed to determine the mechanism of action of this compound and its potential interactions with other drugs.
In conclusion, 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) is a chemical compound that has shown promising results in various scientific research applications. Its potent anti-cancer properties make it a potential candidate for the development of anti-cancer drugs. Further research is needed to determine the safe dosage and potential side effects of this compound. Additionally, studies can be conducted to determine the potential application of this compound in other fields such as anti-inflammatory and anti-oxidant therapy.
Synthesemethoden
There are several methods that have been used for the synthesis of 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone). One of the most commonly used methods involves the reaction of 5-bromo-1,7-dimethyl-1H-indole-2,3-dione with 8-quinolinecarboxaldehyde in the presence of hydrazine hydrate. This reaction leads to the formation of the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
5-bromo-1,7-dimethyl-3-(quinolin-8-yldiazenyl)indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O/c1-11-9-13(20)10-14-17(19(25)24(2)18(11)14)23-22-15-7-3-5-12-6-4-8-21-16(12)15/h3-10,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXGYILZZUORIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=C2N=NC3=CC=CC4=C3N=CC=C4)O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416740 |
Source


|
| Record name | BAS 00275381 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5225-94-5 |
Source


|
| Record name | BAS 00275381 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[2-(4-morpholinyl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4978313.png)

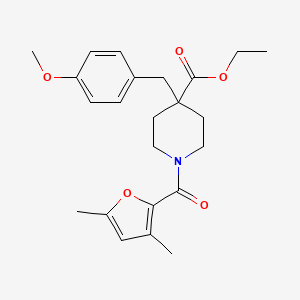
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorobenzyl)-2-phenylacetamide](/img/structure/B4978333.png)
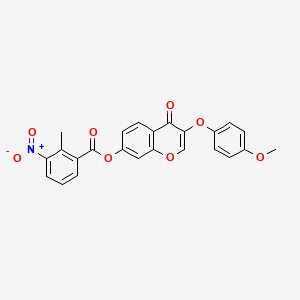
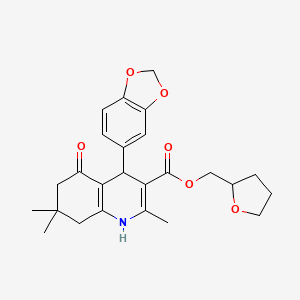
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4978351.png)
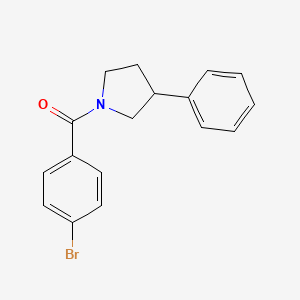
![4-[(4-ethylcyclohexyl)amino]cyclohexanol](/img/structure/B4978357.png)
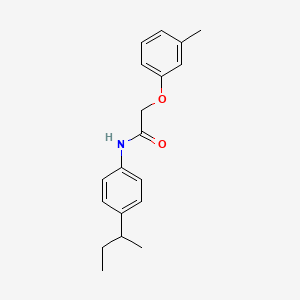
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4978365.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4978378.png)
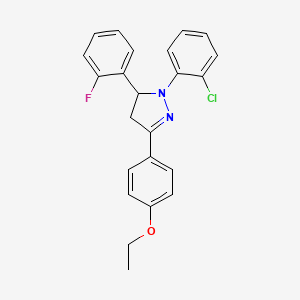
![N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4978398.png)